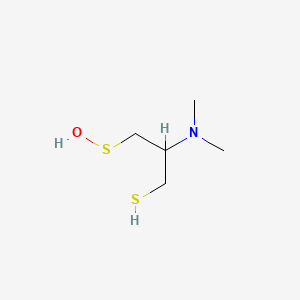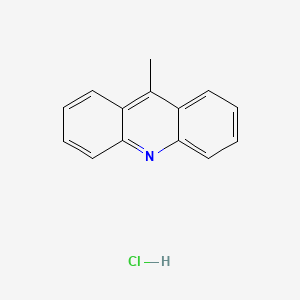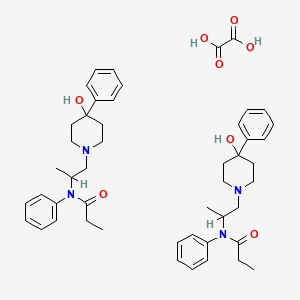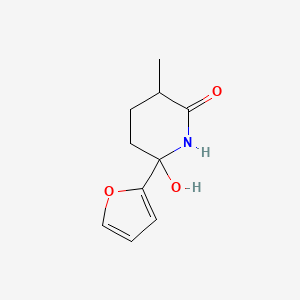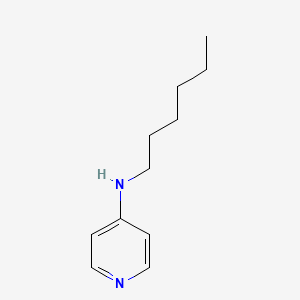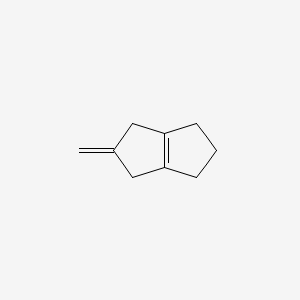
2-Methylidene-1,2,3,4,5,6-hexahydropentalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylidene-1,2,3,4,5,6-hexahydropentalene is a chemical compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of bicyclic hydrocarbons and is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to its pentalene core. The presence of a methylidene group adds to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
The synthesis of 2-Methylidene-1,2,3,4,5,6-hexahydropentalene involves several steps and specific reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentadiene with methylene chloride in the presence of a strong base can yield the desired compound. Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of pentalene derivatives, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-Methylidene-1,2,3,4,5,6-hexahydropentalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated hydrocarbons.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the compound, creating halogenated derivatives.
Addition: The presence of the methylidene group allows for addition reactions with various electrophiles, such as hydrogen halides or alkyl halides, forming new carbon-carbon or carbon-halogen bonds.
Applications De Recherche Scientifique
2-Methylidene-1,2,3,4,5,6-hexahydropentalene has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s derivatives have been explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-Methylidene-1,2,3,4,5,6-hexahydropentalene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the methylidene group, which can participate in electrophilic addition and substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
2-Methylidene-1,2,3,4,5,6-hexahydropentalene can be compared with other similar compounds, such as:
Pentalene: A bicyclic hydrocarbon with a similar core structure but lacking the methylidene group, making it less reactive.
Hexahydropentalene: Similar to pentalene but with six additional hydrogen atoms, resulting in a fully saturated structure.
Methylidene-cyclopentane: A monocyclic compound with a methylidene group, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of a bicyclic structure with a reactive methylidene group, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
64354-79-6 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
5-methylidene-2,3,4,6-tetrahydro-1H-pentalene |
InChI |
InChI=1S/C9H12/c1-7-5-8-3-2-4-9(8)6-7/h1-6H2 |
Clé InChI |
CXXTUVPAVGUWMR-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC2=C(C1)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


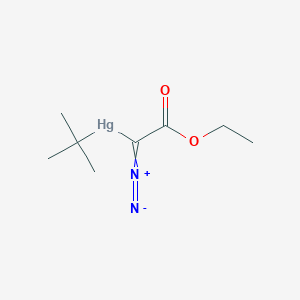
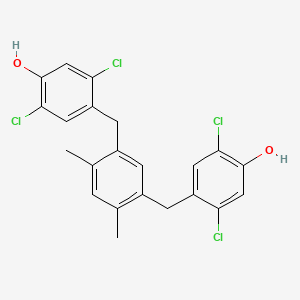
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
